methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride

Medicinal chemistry Organic synthesis Building-block reactivity

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride (CAS 1245569-79-2) is a crystalline benzimidazole derivative bearing a reactive chloromethyl group at position 2 and a methyl ester at position 5, supplied as the hydrochloride salt (C₁₀H₁₀Cl₂N₂O₂, MW 261.10 g/mol). Single-crystal X-ray diffraction confirms it crystallizes in a tetragonal I4₁/a lattice with unit-cell parameters a = 18.021(3) Å, c = 14.983(3) Å, V = 4865.8(14) ų, Z = 16, and calculated density Dx = 1.426 Mg m⁻³ at 293 K.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
CAS No. 1245569-79-2
Cat. No. B1453306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride
CAS1245569-79-2
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(N2)CCl.Cl
InChIInChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;/h2-4H,5H2,1H3,(H,12,13);1H
InChIKeyWIVKSRIFPJVDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Methyl 2-(Chloromethyl)-1H-Benzimidazole-5-Carboxylate Hydrochloride (CAS 1245569-79-2) and Why Procurement Teams Should Care


Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride (CAS 1245569-79-2) is a crystalline benzimidazole derivative bearing a reactive chloromethyl group at position 2 and a methyl ester at position 5, supplied as the hydrochloride salt (C₁₀H₁₀Cl₂N₂O₂, MW 261.10 g/mol). Single-crystal X-ray diffraction confirms it crystallizes in a tetragonal I4₁/a lattice with unit-cell parameters a = 18.021(3) Å, c = 14.983(3) Å, V = 4865.8(14) ų, Z = 16, and calculated density Dx = 1.426 Mg m⁻³ at 293 K [1]. The compound is commercially available at purities of 95–97% . Unlike simpler 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) or unsubstituted methyl 1H-benzimidazole-5-carboxylate (CAS 26663-77-4), this molecule combines two chemically orthogonal handles—the electrophilic chloromethyl group and the hydrolysable methyl ester—within a single scaffold, a structural feature that dictates its utility as a regiospecific building block in medicinal chemistry [2].

Why Methyl 2-(Chloromethyl)-1H-Benzimidazole-5-Carboxylate Hydrochloride Cannot Be Replaced by Common Benzimidazole Intermediates


Substituting methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride with a structurally related benzimidazole compromises at least one critical synthetic or regiochemical requirement. The closest analogs—2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9, no ester), methyl 1H-benzimidazole-5-carboxylate (CAS 26663-77-4, no chloromethyl), and 2-(chloromethyl)-1H-benzimidazole-5-carboxylic acid hydrochloride (CAS 351226-57-8, free acid instead of ester)—each lack either the electrophilic chloromethyl handle for nucleophilic displacement or the protected carboxylate for late-stage diversification [1]. Furthermore, the free-base methyl ester (CAS 181054-01-3) differs from the hydrochloride salt in solubility, crystallinity, and hygroscopicity, which can alter reaction stoichiometry and reproducibility in multi-step syntheses . These structural omissions are not cosmetic; they eliminate the orthogonal reactivity that enables sequential, position-specific derivatization at C2 and C5, forcing re-design of synthetic routes and potentially introducing additional protection/deprotection steps [2].

Head-to-Head and Class-Level Evidence: Where Methyl 2-(Chloromethyl)-1H-Benzimidazole-5-Carboxylate Hydrochloride Demonstrates Verifiable Differentiation


Dual Orthogonal Reactive Sites vs. Mono-Functional Benzimidazole Building Blocks

This compound provides two chemically distinct reactive centers on the benzimidazole core: an electrophilic chloromethyl group at C2 (available for SN2 nucleophilic displacement) and a methyl ester at C5 (available for hydrolysis, aminolysis, or transesterification). This contrasts with methyl 1H-benzimidazole-5-carboxylate (CAS 26663-77-4), which lacks the C2 chloromethyl group and therefore requires pre-functionalization before introduction of a C2 substituent . Likewise, 2-(chloromethyl)-1H-benzimidazole (CAS 4857-04-9) lacks the C5 ester, eliminating the possibility of late-stage carboxylate modification without additional synthetic steps. Quantitatively, the compound offers two orthogonal derivatization sites within MW 261.10, compared to one reactive site for each comparator (MW 176.17 for the ester-only analog; MW 166.61 for the chloromethyl-only analog) . In the synthesis of 1,3,4-thiadiazole-benzimidazole hybrids, this dual functionality enabled a convergent three-step sequence: (i) nucleophilic substitution at C2–CH₂Cl, (ii) ester hydrolysis, and (iii) amide coupling, avoiding protecting-group manipulations required with mono-functional precursors [1].

Medicinal chemistry Organic synthesis Building-block reactivity

Single-Crystal X-Ray Structural Authentication vs. Uncharacterized or Powder-Only Analogs

A full single-crystal X-ray diffraction dataset is available for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride, deposited in the Cambridge Structural Database. The structure refines in the tetragonal space group I4₁/a with unit-cell dimensions a = 18.021(3) Å, c = 14.983(3) Å, V = 4865.8(14) ų, Z = 16, and Dx = 1.426 Mg m⁻³ at T = 293 K, using Mo Kα radiation (λ = 0.71073 Å) with final R-factor convergence from 1977 reflections [1]. In contrast, the free-base analog methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (CAS 181054-01-3) and the carboxylic acid analog 2-(chloromethyl)-1H-benzimidazole-5-carboxylic acid hydrochloride (CAS 351226-57-8) lack publicly available single-crystal structures, limiting their suitability for applications requiring definitive solid-form identification . The availability of a solved crystal structure enables unambiguous identity verification via powder X-ray diffraction (PXRD) matching, critical for GMP-grade intermediate procurement and polymorph screening.

Crystallography Quality control Solid-state characterization

Hydrochloride Salt Form: Crystallinity and Handling Advantages Over the Free-Base Methyl Ester

The hydrochloride salt of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (CAS 1245569-79-2) exists as a well-defined crystalline solid (tetragonal, Dx = 1.426 Mg m⁻³), whereas the corresponding free base (CAS 181054-01-3) is reported without defined melting point or density data in major databases [1]. The salt form increases the molecular weight by 16.2% (261.10 vs. 224.64 g/mol for the free base), and the presence of the hydrochloride counterion enhances aqueous solubility and reduces hygroscopicity relative to the neutral free base, which is a general property of benzimidazole hydrochloride salts [2]. This translates to more accurate stoichiometric dispensing in parallel synthesis and improved stability during storage, as documented for structurally related benzimidazole hydrochloride intermediates used in kinase inhibitor programs [3]. The available crystallographic density (1.426 Mg m⁻³) provides a quantitative benchmark for bulk density and flowability assessment.

Salt selection Solid-state properties Weighing and formulation

Regiospecific 5-Carboxylate Substitution Pattern vs. 6-Carboxylate or Mixed Isomers

This compound is explicitly the 5-carboxylate regioisomer (methyl ester at position 5 of the benzimidazole ring), as confirmed by its IUPAC name and the SMILES string COC(=O)c1ccc2nc(CCl)[nH]c2 . The 6-carboxylate isomer (methyl 2-(chloromethyl)-1H-benzimidazole-6-carboxylate, CAS 181054-01-3 used ambiguously by some vendors) is a distinct compound with different electronic and steric properties at the benzimidazole core, potentially altering the outcome of electrophilic aromatic substitution or metal-catalyzed coupling reactions at the benzene ring . In benzimidazole medicinal chemistry, the 5- vs. 6-substitution pattern has been shown to modulate biological activity; for instance, in the benzimidazole-thiadiazole series, antibacterial activity varied between regioisomers with inhibition zone differences of 2–8 mm depending on the substitution position [1]. The unambiguous 5-carboxylate assignment for this compound eliminates the risk of isomeric impurity that can confound SAR interpretation in lead optimization.

Regiochemistry Isomer purity Structure-activity relationship

Documented Synthetic Utility as a Key Intermediate for Biologically Active Benzimidazole-Thiadiazole Hybrids

The 2-chloromethyl-1H-benzimidazole-5-carboxylate scaffold is explicitly employed as a starting material for constructing antibacterial 1,3,4-thiadiazole-benzimidazole hybrids. In this published synthetic route, 5-substituted-2-(chloromethyl)-1H-benzimidazole intermediates (including the 5-carboxylate and 5-carboxylic acid variants) undergo nucleophilic displacement at the chloromethyl group with 5-amino-1,3,4-thiadiazole-2-thiol, yielding compounds that were screened against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria [1]. The resulting thiadiazole conjugates (e.g., compound 3a) produced inhibition zones of 12–24 mm at 10 mg/mL against S. aureus and E. coli, with enhanced activity at 100 mg/mL (14–25 mm) [2]. By contrast, the simpler building block 2-(chloromethyl)-1H-benzimidazole (lacking the C5 ester) requires additional synthetic manipulation to introduce a carboxylate-based pharmacophore, adding 1–2 synthetic steps . The documented use of the 5-carboxylate variant in peer-reviewed synthesis establishes a precedent for its reactivity and compatibility with downstream chemistry.

Antibacterial Intermediate Thiadiazole hybrids

High-Confidence Application Scenarios for Methyl 2-(Chloromethyl)-1H-Benzimidazole-5-Carboxylate Hydrochloride Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of 1,3,4-Thiadiazole-Benzimidazole Antibacterial Conjugates

This compound serves as the direct electrophilic partner for constructing 1,3,4-thiadiazole-benzimidazole hybrids with demonstrated antibacterial activity. The chloromethyl group undergoes SN2 displacement by thiadiazole-2-thiol nucleophiles, while the C5 methyl ester can be subsequently hydrolyzed to the carboxylic acid or converted to amide derivatives for SAR exploration. Published work confirms that derivatives obtained via this route produce inhibition zones of 12–24 mm against S. aureus and E. coli at 10 mg/mL, establishing a viable path to novel anti-infective leads [1].

Chemical Biology: Orthogonal Bioconjugation via Sequential C2 and C5 Derivatization

The orthogonal reactivity of the chloromethyl group (electrophilic) and the methyl ester (nucleophilic acyl substitution) enables ordered, two-step functionalization without protecting-group chemistry. The C2 position can be derivatized first via nucleophilic displacement (amines, thiols, alkoxides) to introduce a targeting moiety, followed by ester hydrolysis and amide coupling at C5 to attach a fluorophore, biotin tag, or affinity handle. This sequential strategy has been validated in benzimidazole-based chemical probe synthesis where regiochemical precision is required [2].

Process Chemistry: Crystalline Intermediate for Multi-Kilogram API Synthesis

The well-defined crystalline hydrochloride salt form, supported by a solved single-crystal structure (tetragonal I4₁/a, Dx = 1.426 Mg m⁻³), provides a solid intermediate with characterized bulk density and flow properties suitable for scale-up [3]. The salt form ensures accurate stoichiometric charging in batch reactors, and the available crystallographic data supports PXRD-based identity testing for incoming quality control. This is consistent with the use of crystalline benzimidazole hydrochloride intermediates in published large-scale syntheses of pharmaceutical candidates such as BYK405879 [4].

Structure-Based Drug Design: Fragment Elaboration with Definitive Structural Authentication

For fragment-based drug discovery programs requiring high-confidence structural data, this compound offers the rare advantage of a publicly available single-crystal X-ray structure [3]. The atomic coordinates enable precise computational docking, pharmacophore modeling, and structure-guided optimization without the ambiguity of a modeled or NMR-only geometry. The unambiguous 5-carboxylate regiochemistry, confirmed crystallographically, eliminates the risk of pursuing SAR based on an incorrectly assigned substitution pattern, a known pitfall with benzimidazole building blocks where 5-/6-isomer confusion is common .

Quote Request

Request a Quote for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.